(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds have been reported, demonstrating the chemical versatility and potential utility of this class of compounds in scientific research. For instance, the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery highlights the synthetic applicability of morpholino derivatives in creating prodrugs with enhanced skin permeability (Rautio et al., 2000). Another study reports on the synthesis, DFT calculations, and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, showcasing the potential of naphthyridine derivatives in materials science (Halim & Ibrahim, 2017).
Pharmaceutical Research
Extensive research has been conducted on the medicinal applications of naphthyridine derivatives, including their potential in cancer treatment. For example, a novel naphthyridine derivative was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its potential as a therapeutic agent (Kong et al., 2018). Another study on antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated that some derivatives exhibit significant anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Organic Electronics
Research on the use of aryl(6-arylpyridin-3-yl)methanone ligands in the development of red phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs) underscores the relevance of naphthyridine derivatives in the field of organic electronics. These complexes have been characterized for their photophysical and electroluminescent properties, showcasing their utility in fabricating efficient OLED devices (Kang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to targetserine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell division, growth, and death .
Mode of Action
It’s worth noting that compounds with similar structures have been involved inSuzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The involvement of similar compounds in suzuki–miyaura cross-coupling reactions suggests that they may influence pathways related tocarbon-carbon bond formation .
Pharmacokinetics
The compound’s molecular weight, which can influence its pharmacokinetic properties, is approximately227.258 Da .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
One study suggests that the compound’s reaction with hydroxyl radicals has a half-life of approximately0.431 days , indicating that it may be relatively stable in the environment.
Properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-3-8-17-19(24-15-4-6-16(27-2)7-5-15)18(13-22-20(17)23-14)21(26)25-9-11-28-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOWJFHIYTVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.